5-(((5-(Tert-butyl)-1,2,4-oxadiazol-3-yl)methyl)thio)-1,3,4-thiadiazol-2-amine
Description
5-(((5-(Tert-butyl)-1,2,4-oxadiazol-3-yl)methyl)thio)-1,3,4-thiadiazol-2-amine is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted at position 5 with a thioether-linked 5-(tert-butyl)-1,2,4-oxadiazole moiety (Figure 1). This hybrid structure combines the bioactivity of thiadiazoles (known for antimicrobial, anticancer, and enzyme-inhibitory properties) with the metabolic stability conferred by the tert-butyl-oxadiazole group .
Properties
Molecular Formula |
C9H13N5OS2 |
|---|---|
Molecular Weight |
271.4 g/mol |
IUPAC Name |
5-[(5-tert-butyl-1,2,4-oxadiazol-3-yl)methylsulfanyl]-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C9H13N5OS2/c1-9(2,3)6-11-5(14-15-6)4-16-8-13-12-7(10)17-8/h4H2,1-3H3,(H2,10,12) |
InChI Key |
UNVAHGWJTICBOY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NC(=NO1)CSC2=NN=C(S2)N |
Origin of Product |
United States |
Biological Activity
The compound 5-(((5-(Tert-butyl)-1,2,4-oxadiazol-3-yl)methyl)thio)-1,3,4-thiadiazol-2-amine is a novel hybrid molecule that combines the structural features of oxadiazole and thiadiazole moieties. These structural frameworks are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article delves into the biological activity of this compound based on available research findings.
Chemical Structure
The compound can be represented by the following structural formula:
Biological Activity Overview
The biological activities of compounds containing oxadiazole and thiadiazole rings have been extensively studied. The following sections summarize key findings related to the biological activity of this compound.
Antimicrobial Activity
Research indicates that derivatives of 1,3,4-thiadiazole exhibit significant antimicrobial properties. For instance:
- Antibacterial Activity : Compounds with thiadiazole moieties have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli. In a study involving similar derivatives, a zone of inhibition ranging from 15 to 19 mm was observed at a concentration of 500 μg/disk against Salmonella typhi and E. coli .
- Antifungal Activity : The same class of compounds has demonstrated antifungal properties against Aspergillus niger and Penicillium species .
Anticancer Activity
The anticancer potential of compounds containing the 1,3,4-thiadiazole scaffold has been highlighted in various studies:
- Cytotoxicity Studies : Certain derivatives have shown cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and U-937 (leukemia). For example, some oxadiazole derivatives exhibited greater cytotoxicity than doxorubicin in leukemia cell lines .
The mechanisms underlying the biological activities of these compounds are multifaceted:
- Apoptosis Induction : Many oxadiazole and thiadiazole derivatives have been shown to induce apoptosis in cancer cells through dose-dependent mechanisms .
- Inhibition of Enzymatic Activity : Some studies suggest that these compounds may inhibit specific enzymes involved in microbial metabolism or cancer cell proliferation .
Data Summary
Below is a summary table highlighting key biological activities associated with the compound and its derivatives.
Case Study 1: Antimicrobial Efficacy
In a study focusing on the synthesis and biological evaluation of thiadiazole derivatives, researchers found that specific substitutions at the amine group significantly enhanced antimicrobial activity against multiple strains of bacteria and fungi. The findings indicated that certain derivatives could serve as potential lead compounds for developing new antibacterial agents .
Case Study 2: Anticancer Properties
Another research effort investigated the anticancer effects of oxadiazole-based compounds in vitro. The study revealed that several synthesized derivatives exhibited potent cytotoxic effects against various human cancer cell lines, with some inducing apoptosis through mitochondrial pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The biological and physicochemical properties of this compound can be contextualized by comparing it to analogs with modifications to the thiadiazole core, substituent groups, or linker regions. Below is a detailed analysis:
Substituent Variations at Position 5 of the Thiadiazole Core
Key Insights :
- Aryl-substituted derivatives (e.g., 5-(4-tert-butylphenyl)-... ) exhibit stronger enzyme-binding interactions but may suffer from rapid hepatic metabolism due to aromatic rings .
Modifications to the Thiadiazole-Amime Core
Key Insights :
- The target compound ’s -NH₂ group at position 2 facilitates hydrogen bonding with biological targets (e.g., kinase active sites), whereas chloro-substituted analogs are more reactive but less selective .
Hybrid Structures with Other Heterocycles
Key Insights :
- The target compound ’s 1,2,4-oxadiazole moiety may confer better metabolic stability than quinazoline-based hybrids, which are prone to oxidative degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
